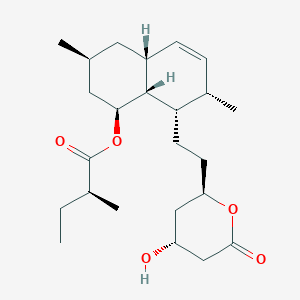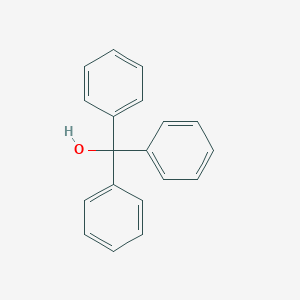
Dihydromevinolina
Descripción general
Descripción
Dihydromevinolin is a potent hypocholesterolemic agent produced by the fungus Aspergillus terreus. It is characterized by a trans-fused octahydro-naphthalene system and is known for its ability to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol synthesis .
Aplicaciones Científicas De Investigación
Dihydromevinolin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular cholesterol synthesis and metabolism.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and treating hypercholesterolemia.
Industry: Utilized in the production of cholesterol-lowering drugs and as a reference standard in analytical chemistry
Mecanismo De Acción
Target of Action
Dihydromevinolin, also known as Lovastatin EP Impurity E, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) . This enzyme plays a crucial role in the mevalonate pathway , which is responsible for the biosynthesis of cholesterol in the body .
Mode of Action
Dihydromevinolin acts as a competitive inhibitor of HMG-CoA reductase . By binding to the active site of the enzyme, it prevents the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol synthesis . This results in a decrease in intracellular cholesterol production, triggering an increase in the uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream .
Biochemical Pathways
The primary biochemical pathway affected by Dihydromevinolin is the mevalonate pathway . By inhibiting HMG-CoA reductase, Dihydromevinolin disrupts this pathway, leading to a reduction in the synthesis of cholesterol . This can have downstream effects on the production of other biomolecules that are derived from mevalonate, such as certain isoprenoids .
Pharmacokinetics
They undergo extensive first-pass metabolism in the liver, the primary site of action, which can impact their bioavailability .
Result of Action
The inhibition of cholesterol synthesis by Dihydromevinolin leads to a decrease in the levels of intracellular cholesterol . This prompts cells to upregulate the expression of LDL receptors, increasing the uptake of LDL cholesterol from the bloodstream . The net effect is a reduction in blood cholesterol levels, which can be beneficial in the management of hypercholesterolemia .
Action Environment
The action of Dihydromevinolin can be influenced by various environmental factors. For instance, the presence of certain food items in the stomach at the time of drug administration can impact the absorption of the drug . Additionally, genetic factors can influence the drug’s metabolism and efficacy
Análisis Bioquímico
Biochemical Properties
Dihydromevinolin plays a significant role in biochemical reactions. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction is crucial as HMG-CoA reductase is a key enzyme in the mevalonate pathway, which produces cholesterol.
Cellular Effects
Dihydromevinolin has profound effects on various types of cells and cellular processes. It inhibits sterol synthesis in cell cultures , thereby influencing cell function. This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Dihydromevinolin involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting the enzyme HMG-CoA reductase , which leads to a decrease in cholesterol synthesis.
Dosage Effects in Animal Models
The effects of Dihydromevinolin vary with different dosages in animal models. It has been shown to inhibit cholesterol synthesis in vivo in rats
Metabolic Pathways
Dihydromevinolin is involved in the mevalonate pathway, a crucial metabolic pathway for the production of cholesterol. It interacts with the enzyme HMG-CoA reductase, inhibiting its activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dihydromevinolin is typically synthesized through the fermentation of Aspergillus terreus. The fermentation process is conducted aerobically at 28°C for six days in a medium containing dextrose, peptonized milk, yeast extract, and polyglycol . The compound is then isolated and characterized through various chromatographic and spectroscopic techniques.
Industrial Production Methods: Industrial production of dihydromevinolin involves large-scale fermentation processes using bioreactors. The conditions are optimized to maximize yield and purity. Post-fermentation, the compound is extracted and purified using techniques such as solvent extraction, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Dihydromevinolin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Hydrogenation of dihydromevinolin can produce tetrahydro derivatives.
Substitution: It can undergo substitution reactions with different reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation is typically carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Tetrahydro derivatives with increased saturation.
Substitution: Substituted analogs with different functional groups.
Comparación Con Compuestos Similares
Mevinolin (Lovastatin): Another potent HMG-CoA reductase inhibitor produced by Aspergillus terreus.
Dihydromonacolin-MV: A derivative of monacolin K with antioxidant properties.
Uniqueness of Dihydromevinolin: Dihydromevinolin is unique due to its specific structural features, such as the trans-fused octahydro-naphthalene system, which contributes to its potent inhibitory activity against HMG-CoA reductase. Its production through fermentation by Aspergillus terreus also distinguishes it from other similar compounds .
Propiedades
IUPAC Name |
[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIFFBWHLKGTMO-LDIGTXGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998716 | |
| Record name | Dihydromevinolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77517-29-4 | |
| Record name | Dihydromevinolin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydromevinolin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















